Diisopropyl methylphosphonite Diisopropyl methylphosphonite
Brand Name: Vulcanchem
CAS No.: 66295-44-1
VCID: VC17030288
InChI: InChI=1S/C7H17O2P/c1-6(2)8-10(5)9-7(3)4/h6-7H,1-5H3
SMILES:
Molecular Formula: C7H17O2P
Molecular Weight: 164.18 g/mol

Diisopropyl methylphosphonite

CAS No.: 66295-44-1

Cat. No.: VC17030288

Molecular Formula: C7H17O2P

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Diisopropyl methylphosphonite - 66295-44-1

Specification

CAS No. 66295-44-1
Molecular Formula C7H17O2P
Molecular Weight 164.18 g/mol
IUPAC Name methyl-di(propan-2-yloxy)phosphane
Standard InChI InChI=1S/C7H17O2P/c1-6(2)8-10(5)9-7(3)4/h6-7H,1-5H3
Standard InChI Key IIXDCLXRMJQEAM-UHFFFAOYSA-N
Canonical SMILES CC(C)OP(C)OC(C)C

Introduction

Chemical Identity and Physicochemical Properties

Diisopropyl methylphosphonate (DIMP) is systematically named as 2-[methyl(propan-2-yloxy)phosphoryl]oxypropane, with the CAS registry number 1445-75-6 . Its structure consists of a methylphosphonate core bonded to two isopropyl groups via oxygen atoms, as depicted in the SMILES notation CC(C)OP(C)(=O)OC(C)C\text{CC(C)OP(C)(=O)OC(C)C} .

Physical and Chemical Characteristics

DIMP exhibits a density of 0.976 g/cm³ and boils at 50–51°C under reduced pressure (1 mmHg) . It is miscible with water, a property that influences its environmental mobility . The compound’s refractive index and vapor pressure remain undocumented in available literature, though its high solubility suggests significant hydrophilicity despite its organophosphonate classification.

Table 1: Key Physicochemical Properties of DIMP

PropertyValueSource
Molecular Weight180.18 g/mol
Density0.976 g/cm³
Boiling Point50–51°C (1 mmHg)
SolubilityMiscible with water
Hydrolysis ProductsIsopropyl methylphosphonic acid

Synthesis and Production Pathways

Industrial Synthesis

DIMP is synthesized via the reaction of triisopropyl phosphite with methyl iodide under inert conditions. A 2016 study by Jung et al. demonstrated that heating triisopropyl phosphite (264 mL, 1.15 mol) to 60°C and gradually adding methyl iodide (100 mL, 41.6 mol) initiates an exothermic reaction . After refluxing, the mixture is distilled under vacuum (86–87°C at 14 torr) to yield DIMP as a colorless oil with near-quantitative efficiency . This method avoids byproducts common in organophosphate synthesis, making it scalable for laboratory use.

Byproduct Formation in Sarin Production

During sarin (GB) manufacture, DIMP forms when two equivalents of isopropyl alcohol react with methylphosphonyl difluoride instead of the stoichiometric one equivalent . This side reaction underscores the compound’s association with chemical weapon proliferation, necessitating rigorous monitoring in controlled environments .

Applications in Organic Chemistry

Despite its lack of commercial uses, DIMP serves as a precursor in specialized synthetic protocols:

Horner-Wadsworth-Emmons Olefination

DIMP acts as an intermediate in the Horner-Wadsworth-Emmons reaction, facilitating the formation of β-keto phosphonates . These compounds are pivotal in constructing carbon-carbon double bonds, particularly in stereoselective synthesis of complex organic molecules .

Coordination Chemistry

Spectroscopic studies reveal that DIMP forms noncovalent complexes with zinc(II) porphyrins, a property exploited in developing sensors for organophosphonate detection . These interactions are mediated through the phosphonate oxygen atoms, which coordinate to the metal center .

Environmental Behavior and Degradation

Hydrolysis and Degradation Pathways

Under acidic or alkaline conditions, DIMP hydrolyzes to isopropyl methylphosphonic acid (IMPA) . While hydrolysis rates are temperature-dependent, studies at 80°C confirm complete degradation within hours, suggesting that environmental persistence is mitigated in warm climates .

Toxicological Profile

Animal studies indicate that DIMP exposure affects hematological systems, though mechanistic details remain unclear . No human toxicity data exist, necessitating precautionary handling measures. The compound’s Material Safety Data Sheet (MSDS) highlights incompatibility with acids, oxidizing agents, and reducing agents, warranting storage in cool, inert environments .

Forensic and Security Implications

Isotopic Fingerprinting

Stable carbon isotope analysis (δ13C\delta^{13}\text{C}) of DIMP and its precursors (e.g., methylphosphonic dichloride) enables tracing of synthetic pathways in forensic investigations . This technique exploits natural isotopic variability in methanol feedstocks, which is inherited during synthesis .

Hydrolysis as a Forensic Tool

Hydrolyzing DIMP to methylphosphonic acid (MPA) simplifies isotopic analysis, as MPA retains the original δ13C\delta^{13}\text{C} signature without fractionation . This approach aids in attributing seized materials to specific production batches, enhancing nonproliferation efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator